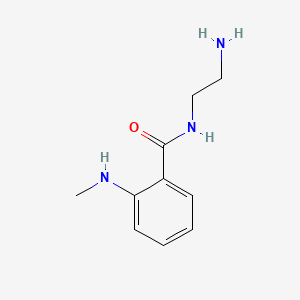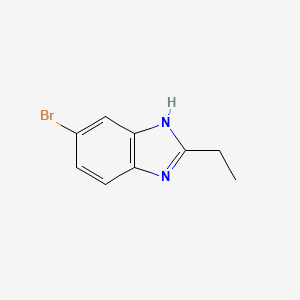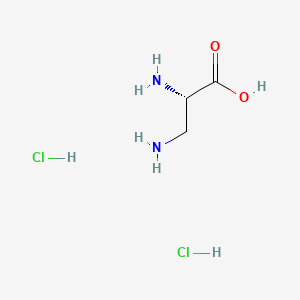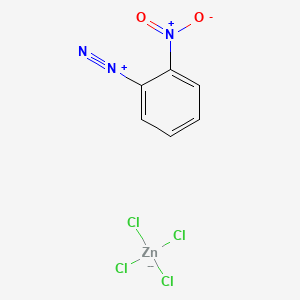![molecular formula C8H6BF5O3 B599690 [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 160483-71-6](/img/structure/B599690.png)
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid” is a type of organoboron reagent . It is used as a reactant in the synthesis of biologically active molecules .
Synthesis Analysis
This compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . The SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of this compound is C8H6BF5O3 . It has a molecular weight of 255.934 .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 310.5±52.0 °C at 760 mmHg . The flash point is 141.6±30.7 °C .Aplicaciones Científicas De Investigación
Organic Optoelectronics
The BODIPY-based materials, incorporating boronic acid functionalities, have been identified as promising for applications in organic optoelectronics, particularly as active materials in OLED devices. These materials, due to their structural design and synthesis advancements, show potential as 'metal-free' infrared emitters, expanding the utility of boronic acid derivatives in the development of organic semiconductors for OLEDs and potentially improving the efficiency and color purity of these devices (Squeo & Pasini, 2020).
Water Treatment
In the realm of environmental science, boronic acid derivatives play a critical role in the removal of boron from seawater, making it a valuable component in the desalination process. The use of reverse osmosis membranes to remove boron is a key area of study, highlighting the environmental applications of boronic acid derivatives beyond their traditional chemical and pharmaceutical roles (Tu, Nghiem, & Chivas, 2010).
Biosensors
The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives is another significant application. These compounds, through their boronic acid moieties, enable the construction of sensors for detecting sugars, glycated hemoglobin, fluoride ions, and other substances. This illustrates the versatility of boronic acid derivatives in creating non-enzymatic sensors for medical and environmental monitoring purposes (Wang, Takahashi, Du, & Anzai, 2014).
Drug Discovery
The incorporation of boronic acids into medicinal chemistry endeavors has led to the approval of several boronic acid drugs by the FDA and Health Canada, underscoring the therapeutic potential of these compounds. Their unique properties, such as enhancing drug potency and improving pharmacokinetics, make boronic acids a valuable tool in drug discovery and development (Plescia & Moitessier, 2020).
Medical Diagnostics and Treatment
BODIPY-based materials have been explored for their application in medical diagnostics and treatment, particularly in cancer therapy and real-time imaging. The structural diversity and modification capabilities of BODIPY fluorophores enable their use in drug carrier modification to enhance therapeutic effects and provide imaging capabilities, showcasing the intersection of boronic acid derivatives with nanotechnology and pharmaceutical sciences (Marfin, Solomonov, Timin, & Rumyantsev, 2017).
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(11)7(5)17-3-8(12,13)14/h1-2,15-16H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKMLVDAPAHIPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCC(F)(F)F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




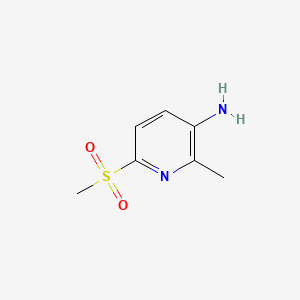
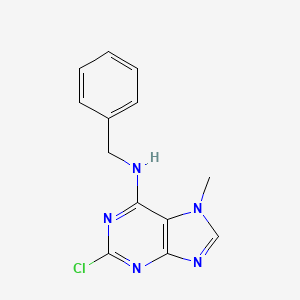
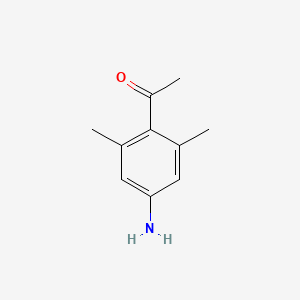

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
